molecular formula C24H20N2O2 B11583047 N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide

N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B11583047
M. Wt: 368.4 g/mol
InChI Key: FRWZWHPZKHCUCW-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a naphthalene moiety through an ether linkage, with a methyl-substituted pyridine ring attached to the benzamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: This can be achieved by reacting 3-(chloromethyl)benzoyl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine.

    Ether Linkage Formation: The intermediate product is then reacted with 2-naphthol in the presence of a suitable catalyst, such as potassium carbonate, to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and pyridine rings.

    Reduction: Reduced forms of the benzamide and pyridine rings.

    Substitution: Substituted benzamide or pyridine derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide is unique due to its specific structural features, such as the ether linkage between the benzamide and naphthalene moieties, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-3-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C24H20N2O2/c1-17-6-4-11-23(25-17)26-24(27)21-10-5-7-18(14-21)16-28-22-13-12-19-8-2-3-9-20(19)15-22/h2-15H,16H2,1H3,(H,25,26,27)

InChI Key

FRWZWHPZKHCUCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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